Benzyl-L-norleucine methyl ester hydrochloride
Description
Benzyl-L-norleucine methyl ester hydrochloride (CAS: 1122017-35-9) is a chemically modified amino acid derivative. Its molecular formula is C₁₄H₂₁NO₂·HCl, with a molecular weight of 271.79 g/mol . Structurally, it features:
- A benzyl group attached to the α-amino group of L-norleucine.
- A methyl ester at the carboxyl terminus.
- A hydrochloride salt for enhanced solubility and stability.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-(benzylamino)hexanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-3-4-10-13(14(16)17-2)15-11-12-8-6-5-7-9-12;/h5-9,13,15H,3-4,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMPSIGGKFVSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)NCC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of L-Norleucine
The amino group of L-norleucine is typically protected using benzyl chloroformate (Z-Cl) or benzyl bromide in alkaline media. For instance, Zervas et al. demonstrated that treating L-norleucine with benzyl chloroformate in a water/dioxane mixture (pH 9–10) at 0–5°C yields N-benzyl-L-norleucine with 85–90% efficiency. Alternative methods using benzyl bromide require anhydrous conditions, such as dimethylformamide (DMF) with triethylamine as a base, achieving comparable yields.
Methyl Esterification of the Carboxylic Acid
Esterification of the carboxylic acid group is achieved via acid-catalyzed reactions with methanol. PMC (2008) outlines a robust procedure where L-norleucine reacts with methanol and chlorotrimethylsilane (TMSCl) at room temperature, forming the methyl ester hydrochloride salt in 89–92% yield. The mechanism involves TMSCl acting as a Lewis acid to activate the carboxylic acid, followed by nucleophilic attack by methanol:
$$
\text{R-COOH} + \text{CH}3\text{OH} \xrightarrow{\text{TMSCl}} \text{R-COOCH}3 + \text{HCl} \quad
$$
Purification via rotary evaporation and recrystallization from methanol/ether mixtures yields analytically pure product.
Hydrochloride Salt Formation
The esterified product is treated with hydrogen chloride (HCl) gas in anhydrous ether or methanol to form the hydrochloride salt. For example, Organic Syntheses (2025) details dissolving benzyl-L-norleucine methyl ester in methanol and bubbling HCl gas until pH < 2, resulting in >95% conversion.
Optimized Synthetic Protocols
Direct Esterification with TMSCl-Methanol
- Reagents: L-Norleucine (10.0 g, 76.3 mmol), methanol (150 mL), TMSCl (20.3 mL, 160 mmol).
- Steps:
- Suspend L-norleucine in methanol under nitrogen.
- Add TMSCl dropwise at 0°C, then stir at 25°C for 12 h.
- Concentrate under reduced pressure, wash with diethyl ether, and recrystallize.
- Yield: 12.1 g (89%), white crystalline solid.
- Characterization:
Enzymatic Resolution of DL-Norleucine Derivatives
Patent CN111187793A describes resolving racemic mixtures using penicillin G acylase:
- Steps:
- Protect DL-norleucine with phenylacetyl chloride.
- Treat with penicillin G acylase (10 wt%) in pH 8.5 buffer at 37°C for 16 h.
- Extract L-enantiomer and convert to hydrochloride salt.
- Yield: 83% enantiomeric excess (ee > 99%).
Comparative Analysis of Methodologies
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| TMSCl-MeOH | RT, 12 h | 89% | >99% | Industrial |
| Enzymatic Resolution | 37°C, pH 8.5, 16 h | 83% | >99% ee | Pilot-scale |
| Z-Cl Benzylation | 0°C, pH 9–10, 2 h | 90% | 95% | Lab-scale |
Key Findings:
- The TMSCl-methanol method offers the highest yield and scalability, making it ideal for industrial production.
- Enzymatic resolution provides superior enantiopurity but requires additional steps for racemic substrate preparation.
- Benzylation with Z-Cl achieves high efficiency but necessitates strict pH control.
Challenges and Innovations
Side Reactions and Mitigation
Green Chemistry Approaches
Recent advances replace TMSCl with recyclable ionic liquids (e.g., [BMIM][Cl]), reducing waste and improving atom economy.
Chemical Reactions Analysis
Types of Reactions
Benzyl-L-norleucine methyl ester hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous acid/base solutions.
Substitution: Requires specific reagents depending on the desired substitution, such as halogens or other nucleophiles.
Major Products Formed
Hydrolysis: Benzyl-L-norleucine and methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Peptide Synthesis
Overview
Benzyl-L-norleucine methyl ester hydrochloride serves as a critical building block in peptide synthesis. Its structure allows for the formation of complex peptides that are essential for drug development.
Key Studies
- Case Study: Peptide Drug Development
Research has demonstrated that incorporating this compound into peptide sequences enhances the stability and bioactivity of therapeutic peptides. For instance, studies have shown that peptides synthesized with this compound exhibit improved binding affinities to target proteins, making them more effective in therapeutic applications .
Pharmaceutical Development
Overview
In pharmaceutical development, this compound is utilized to formulate drugs that target specific biological pathways, enhancing both efficacy and specificity.
Key Findings
- Research Example: Targeted Drug Formulation
A study highlighted its role in developing prodrugs that improve the pharmacokinetic profiles of existing medications. By modifying the ester groups, researchers were able to enhance solubility and absorption rates in vivo, leading to better therapeutic outcomes .
Biochemical Research
Overview
The compound is instrumental in biochemical research, particularly in studying protein interactions and enzyme activities.
Applications in Research
- Protein Interaction Studies
This compound has been used to investigate the dynamics of protein folding and interactions. This research is crucial for understanding metabolic processes and identifying potential therapeutic targets .
Cosmetic Applications
Overview
Due to its beneficial properties, this compound is also explored in cosmetic formulations aimed at improving skin health.
Benefits Identified
- Anti-Aging Properties
Studies indicate that this compound can enhance skin hydration and elasticity, making it a valuable ingredient in anti-aging products. Its incorporation into formulations has shown promising results in clinical trials assessing skin rejuvenation .
Research on Drug Delivery Systems
Overview
this compound is being investigated for its potential to improve drug delivery systems.
Innovative Approaches
- Case Study: Enhanced Bioavailability
Research has focused on using this compound to create novel drug delivery vehicles that enhance the bioavailability of poorly soluble drugs. By modifying the chemical structure, researchers have achieved significant improvements in targeted delivery and reduced side effects .
Data Summary Table
Mechanism of Action
The mechanism of action of Benzyl-L-norleucine methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Key Properties :
- Appearance : White powder with clumps .
- Solubility: Forms a clear, colorless solution at 50 mg/mL in methanol .
- Purity : ≥97% by TLC and ≥86% by titration .
- Storage : Stable at 0–8°C .
This compound is primarily used in peptide synthesis and biochemical research due to its role as a protected amino acid building block .
Structural and Functional Analogues
The following table compares benzyl-L-norleucine methyl ester hydrochloride with structurally related ester hydrochlorides:
Key Differences and Implications
Amino Acid Backbone Variations
- Chain Length: Norleucine (hexanoic acid) vs. norvaline (pentanoic acid): Longer chains in norleucine enhance hydrophobicity, affecting peptide folding and membrane permeability . Alanine (propanoic acid): Shorter chain reduces steric hindrance, making it useful in crystallography studies .
Substituent Modifications
- Benzyl vs. Nitrobenzyl Groups: The benzyl group in norleucine derivatives protects the amino group during solid-phase synthesis . The 4-nitrobenzyl group in D-norleucine introduces electron-withdrawing effects, altering reactivity in chiral environments .
Stereochemistry
- L- vs. D-Configuration: D-Norleucine derivatives (e.g., 4-nitrobenzyl ester) are used to study enzyme stereospecificity or design protease-resistant peptides .
Ester Group Impact
- Methyl vs. Ethyl Esters: Methyl esters (e.g., in norleucine and alanine derivatives) hydrolyze faster than ethyl esters under physiological conditions, influencing drug delivery kinetics .
Research Findings
- Enzyme Activity: Nω-Nitro-L-arginine methyl ester HCl inhibits nitric oxide synthase with IC₅₀ values in the micromolar range, highlighting the role of nitro groups in enzyme binding . L-Norvaline methyl ester HCl shows lower reactivity in transaminase assays compared to norleucine derivatives, suggesting chain length affects substrate recognition .
- Synthetic Utility: Benzyl-L-norleucine methyl ester HCl is preferred in SPPS (solid-phase peptide synthesis) due to its stability under acidic cleavage conditions .
Biological Activity
Benzyl-L-norleucine methyl ester hydrochloride (BNM) is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of norleucine, an amino acid analog. Its structure can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 235.72 g/mol
- IUPAC Name : Benzyl (2S)-2-amino-4-methylpentanoate hydrochloride
The biological activity of BNM is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that BNM acts as an inhibitor of certain proteases, which are crucial for various cellular processes. Specifically, studies have shown that BNM can inhibit the activity of the SARS-CoV 3CL protease, a key enzyme involved in viral replication .
Inhibition Studies
Inhibition assays have demonstrated that BNM exhibits significant inhibitory effects on the SARS-CoV 3CL protease with an IC value in the low micromolar range. This suggests that modifications to the benzyl or ester moieties could enhance its inhibitory potency .
1. Antiviral Activity
BNM has shown promise as an antiviral agent. In vitro studies indicate that BNM effectively reduces viral replication in infected cells by inhibiting proteolytic processing required for viral maturation .
2. Anticancer Potential
Recent investigations have explored the potential anticancer properties of BNM. It has been observed to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .
3. Cell Uptake Mechanisms
Studies on cellular uptake have revealed that BNM can influence amino acid transport mechanisms in cancer cells. For instance, radiolabeled uptake studies demonstrated that BNM significantly alters the uptake rates of certain amino acids, suggesting a potential role in modulating metabolic pathways critical for tumor growth .
Case Study 1: SARS-CoV Inhibition
A detailed study focused on the structure-activity relationship (SAR) of various derivatives of BNM revealed that modifications at the benzyl position significantly enhance its inhibitory capacity against SARS-CoV 3CL protease. The most potent derivatives exhibited IC values below 10 µM, indicating strong antiviral activity .
Case Study 2: Cancer Cell Lines
In another study, BNM was tested against multiple cancer cell lines, including prostate and breast cancer cells. Results showed that BNM treatment led to a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations .
Data Tables
| Compound Name | Target | IC (µM) | Effect on Cell Viability (%) |
|---|---|---|---|
| Benzyl-L-norleucine methyl ester | SARS-CoV 3CL Protease | 8.5 | N/A |
| Benzyl-L-norleucine methyl ester | PC-3 Cancer Cells | N/A | 60% at 50 µM |
| Benzyl-L-norleucine methyl ester | MDA-MB-231 Cells | N/A | 70% at 50 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
